- Prodotti Farmaceutici e Biochimici
- Pesticidi Chimici
- Catalizzatori
- Composti inorganici
- Solventi organici
- Composti organici
- Principi attivi farmaceutici
- Intermedi farmaceutici
- Impurezze farmaceutiche
- Blocchi di costruzione medicinali
- Medico
- Ingredienti attivi dei pesticidi
- Intermedi dei pesticidi
- insetticidi
- fertilizzanti
- Estratti di piante
- Estratti animali
- Pigmenti naturali
- Tossine naturali
- Sapori e Profumi
- Materiali Polimerici
- Coloranti e pigmenti
- Pitture e Vernici
- Materiali elettrici
- Reagenti chimici
- Additivi chimici
- Catalizzatori e Chimici Inorganici
- Solventi e chimici organici
- Prodotti naturali e estratti
- Materiali Chimici
- altro
- elemento
Fornitori consigliati
Amadis Chemical Company Limited
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

2-benzotiofeni
2-Benzothiophene is a key building block in organic chemistry, widely used as an intermediate for synthesizing various functionalized derivatives and materials. This aromatic compound features a benzene ring fused to a sulfur-containing thiophene ring, imparting both aromatic and thioether functionalities. It exhibits unique physical properties such as high melting point and good solubility in polar organic solvents, making it suitable for diverse applications including pharmaceuticals, dyes, and electronic materials.
Structurally, 2-benzothiophene's thiophene ring offers a versatile platform for introducing substituents at various positions. Its chemical stability under common reaction conditions allows for the efficient formation of functional groups like aldehydes, carboxylic acids, and amides through standard organic transformations. The compound is typically prepared by Friedel-Crafts alkylation or acylation of 1-benzothiophene.
In pharmaceutical research, 2-benzothiophenes have shown potential as drug leads due to their ability to modulate various biological pathways. In the field of materials science, these compounds are explored for their electronic and optical properties, making them candidates in organic photovoltaics and sensors.
